molecular formula C16H16ClNO4 B5741834 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide CAS No. 433967-02-3

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Numéro de catalogue B5741834
Numéro CAS: 433967-02-3
Poids moléculaire: 321.75 g/mol
Clé InChI: HCAYCDXYGKSYRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, commonly known as CDMB, is a synthetic compound used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.

Applications De Recherche Scientifique

CDMB has been found to have potential applications in various fields of scientific research, including cancer research, neuropharmacology, and drug discovery. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. CDMB has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have potential as a therapeutic agent for chronic pain management.

Mécanisme D'action

The exact mechanism of action of CDMB is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which play a role in cancer cell growth and neurodegeneration. CDMB has also been found to modulate the activity of ion channels and receptors, which could explain its potential therapeutic effects in chronic pain management.
Biochemical and Physiological Effects
CDMB has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which could explain its anticancer activity. In animal models of Alzheimer's disease, it has been found to reduce amyloid-beta deposition and improve cognitive function. Additionally, it has been shown to have analgesic effects in animal models of chronic pain.

Avantages Et Limitations Des Expériences En Laboratoire

CDMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using various methods. It is also stable and can be stored for long periods without degradation. However, one limitation of CDMB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, there is limited information available on its toxicity and pharmacokinetics, which could limit its potential as a therapeutic agent.

Orientations Futures

There are several future directions for research on CDMB. One area of interest is its potential as an anticancer drug. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, which could aid in the development of CDMB as a therapeutic agent.

Méthodes De Synthèse

CDMB can be synthesized using various methods, including condensation of 3-chloro-4-methoxybenzoic acid and 2,4-dimethoxyaniline in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base, such as triethylamine. The yield of CDMB using these methods ranges from 60% to 80%.

Propriétés

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-11-5-6-13(15(9-11)22-3)18-16(19)10-4-7-14(21-2)12(17)8-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAYCDXYGKSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

CAS RN

433967-02-3
Record name 3-CHLORO-N-(2,4-DIMETHOXYPHENYL)-4-METHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.